molecular formula C26H34Cl4N6 B13987191 4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline CAS No. 21323-34-2

4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline

Cat. No.: B13987191
CAS No.: 21323-34-2
M. Wt: 572.4 g/mol
InChI Key: YVQPPPUFCBWGDQ-UHFFFAOYSA-N
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Description

4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its multiple functional groups, including bis(2-chloroethyl)amino groups, which are known for their reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of bis(2-chloroethyl)amine with a suitable aromatic aldehyde to form an intermediate Schiff base. This intermediate is then reacted with piperazine and further functionalized to introduce additional bis(2-chloroethyl)amino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides and chlorinated by-products.

    Reduction: Reduced amines and dechlorinated products.

    Substitution: Thiolated or aminated derivatives.

Scientific Research Applications

4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline is unique due to its complex structure, which includes multiple reactive sites and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

21323-34-2

Molecular Formula

C26H34Cl4N6

Molecular Weight

572.4 g/mol

IUPAC Name

4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline

InChI

InChI=1S/C26H34Cl4N6/c27-9-13-33(14-10-28)25-5-1-23(2-6-25)21-31-35-17-19-36(20-18-35)32-22-24-3-7-26(8-4-24)34(15-11-29)16-12-30/h1-8,21-22H,9-20H2

InChI Key

YVQPPPUFCBWGDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1N=CC2=CC=C(C=C2)N(CCCl)CCCl)N=CC3=CC=C(C=C3)N(CCCl)CCCl

Origin of Product

United States

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